molecular formula C24H28N4O5S B2410948 N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 921514-38-7

N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2410948
CAS RN: 921514-38-7
M. Wt: 484.57
InChI Key: ZMWPSOJKJYOUHL-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C24H28N4O5S and its molecular weight is 484.57. The purity is usually 95%.
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Scientific Research Applications

Analytical Methods for Antioxidant Activity

The study discusses various tests used to determine antioxidant activity, emphasizing their applicability, advantages, and disadvantages. These methods are crucial in understanding the antioxidant capacity of complex samples, which could be relevant when analyzing compounds like "N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide" for their potential antioxidant properties (Munteanu & Apetrei, 2021).

Antioxidant Capacity Reaction Pathways

This paper elucidates the reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity. Understanding these pathways is essential in assessing the total antioxidant capacity of different compounds, including complex chemical structures (Ilyasov et al., 2020).

Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors

Although not directly related to the compound , this review on pyridazinone compounds as selective COX-2 inhibitors highlights the medical relevance of similar structures in treating inflammation and pain, which may guide the understanding of "this compound" (Asif, 2016).

Sulfamethoxazole in Aqueous Solution

The review on sulfamethoxazole, a compound with a sulfamoyl group similar to the one in the query compound, discusses its environmental impact, toxicity, and removal techniques. This could be indirectly relevant when considering the environmental and toxicological aspects of similar compounds (Prasannamedha & Kumar, 2020).

Cytochrome P450 Isoforms in Human Liver Microsomes

This paper reviews the selectivity and potency of chemical inhibitors of major human hepatic CYP isoforms, essential for drug metabolism and drug-drug interactions. Understanding these interactions is crucial when considering the metabolic pathways of complex compounds (Khojasteh et al., 2011).

properties

IUPAC Name

N-[4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-4-33-20-9-5-18(6-10-20)22-13-14-23(29)28(27-22)16-15-25-34(31,32)21-11-7-19(8-12-21)26-24(30)17(2)3/h5-14,17,25H,4,15-16H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWPSOJKJYOUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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